molecular formula C5H11NO B2824609 (3S)-3-methylpyrrolidin-3-ol CAS No. 1312756-35-6

(3S)-3-methylpyrrolidin-3-ol

Cat. No.: B2824609
CAS No.: 1312756-35-6
M. Wt: 101.149
InChI Key: ILBDVRCFTYQLOE-YFKPBYRVSA-N
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Description

(3S)-3-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methylpyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as oxidation of a precursor compound.

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts to selectively hydrogenate precursors.

    Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the desired (3S) configuration.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) for converting hydroxyl groups to chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution can produce various alkylated derivatives.

Scientific Research Applications

(3S)-3-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methylpyrrolidin-3-ol: The enantiomer of (3S)-3-methylpyrrolidin-3-ol, with different stereochemistry.

    Pyrrolidine: The parent compound without the hydroxyl and methyl substitutions.

    3-hydroxypyrrolidine: Similar structure but lacks the methyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-3-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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